3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate
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Overview
Description
3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate is a chemical compound with the molecular formula C11H15NO2S It is a derivative of tetrahydrothiophene, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate typically involves the reaction of tetrahydrothiophene with benzylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality. The oxalate salt is formed by reacting the resulting compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide functionality.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiolane derivatives.
Scientific Research Applications
3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A simpler analog without the benzylamino group.
Benzylamine derivatives: Compounds with similar benzylamino functionality but different core structures.
Thiophene derivatives: Compounds with the thiophene ring system but different substituents.
Uniqueness
3-(Benzylamino)tetrahydrothiophene 1,1-dioxide oxalate is unique due to the combination of the benzylamino group and the tetrahydrothiophene dioxide core. This combination imparts specific chemical and biological properties that are not observed in simpler analogs or other thiophene derivatives.
Properties
IUPAC Name |
N-benzyl-1,1-dioxothiolan-3-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.C2H2O4/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNKQYZBUQAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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